molecular formula C5H8N2O3 B13244876 Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate

Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B13244876
M. Wt: 144.13 g/mol
InChI Key: WHPLRQGCFOBKSH-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with β-dicarbonyl compounds. One common method includes the reaction of methylhydrazine with ethyl acetoacetate under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts such as Amberlyst-70 can enhance the reaction efficiency and reduce the environmental impact by minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Methyl 5-oxo-2,3-dihydro-1H-pyrazole-3-carboxylate.

    Reduction: this compound alcohol.

    Substitution: Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxamide.

Scientific Research Applications

Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and ester groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Similar in structure but with a methyl group at the nitrogen atom.

    5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Contains a phenyl group instead of a methyl group.

Uniqueness

Methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and ester groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

methyl 5-hydroxy-2,3-dihydro-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C5H8N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2-3,6-8H,1H3

InChI Key

WHPLRQGCFOBKSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=C(NN1)O

Origin of Product

United States

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